2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline
Description
Properties
CAS No. |
853328-26-4 |
|---|---|
Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 |
InChI Key |
OMRCVMBSSWALBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction involves cyclization between an o-aminobenzaldehyde derivative and a ketone. For the target compound:
-
Starting Materials : 2-Amino-4-ethylbenzaldehyde and a β-diketone (e.g., pentan-2,3-dione).
-
Catalyst : Polyphosphoric acid (PPA) or sulfuric acid under solvent-free conditions.
Mechanism :
The aldehyde and ketone undergo condensation, followed by cyclization and dehydration to form the quinoline core.
Pfitzinger Reaction
This method uses isatin derivatives and ketones to form quinoline-4-carboxylic acids. A modified approach for This compound :
-
Starting Materials : Isatin and 4-ethylacetophenone.
Mechanism :
Isatin reacts with the ketone via a Skraup-like cyclization, forming the quinoline-4-carboxylate intermediate.
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Friedländer | PPA | Solvent-free | 90°C | 82% |
| Pfitzinger | NaOH | Ethanol | Reflux | 60–70% |
Introduction of the Piperidine Group
The piperidine moiety is introduced at the 4-position via nucleophilic aromatic substitution (NAS) or coupling reactions .
Nucleophilic Aromatic Substitution
For quinolines with a leaving group (e.g., Cl, Br) at the 4-position:
-
Starting Material : 4-Chloro-2-(4-ethylphenyl)quinoline.
-
Reagent : Piperidine.
Mechanism :
The piperidine acts as a nucleophile, displacing the halide in an SNAr reaction.
Reductive Amination
For quinolines with a 4-ketone group:
-
Starting Material : 4-Oxo-2-(4-ethylphenyl)quinoline.
-
Reagents : Piperidine, NaBH₃CN, or NaBH₄.
Mechanism :
The ketone reacts with piperidine to form an imine intermediate, which is reduced to the secondary amine.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| NAS | Piperidine, K₂CO₃ | DMF, 80°C, 2 hours | 70–85% |
| Reductive Amination | Piperidine, NaBH₃CN | MeOH, RT, 12 hours | 60–75% |
Alternative Approaches
Suzuki Coupling
For introducing aryl groups, though less relevant here:
Chemical Reactions Analysis
Oxidation Reactions
Quinoline derivatives are susceptible to oxidation, particularly at positions adjacent to electron-rich substituents like the piperidine ring. Oxidation can alter the compound’s redox properties and reactivity:
-
Oxidizing Agents : KMnO₄, H₂O₂, or other strong oxidizers.
-
Conditions : Acidic or basic media, controlled temperature.
-
Outcomes : Formation of oxidized derivatives (e.g., quinoline N-oxide or cleavage products).
Alkylation at the Piperidine Ring
The piperidine nitrogen in the compound undergoes alkylation via:
-
Reagents : Alkyl halides (e.g., methyl iodide) or alkylating agents in the presence of a base (e.g., NaH).
-
Conditions : Aprotic solvents (e.g., DMF), room temperature.
-
Products : Quaternary ammonium salts, enhancing hydrophilicity and potential biological activity.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | R-X (R = alkyl) | Base (e.g., NaH), DMF | Quaternary ammonium salt |
Electrophilic Substitution
The aromatic quinoline core undergoes electrophilic substitution, influenced by substituents:
-
Electrophiles : Nitration (NO₂⁺), sulfonation (SO₃H⁺), or halogenation (Cl⁺).
-
Directing Effects : The 4-ethylphenyl group may act as an activating meta-director, while the piperidine ring (as a strong activating group) directs electrophiles ortho/para to itself.
-
Conditions : Acidic media (e.g., concentrated H₂SO₄ for nitration).
Computational Insights
Density Functional Theory (DFT) studies on analogous compounds reveal:
-
Reactivity Sites : Noncovalent interactions (e.g., hydrogen bonding) and molecular electrostatic potential maps highlight regions of high chemical reactivity .
-
Thermodynamic Properties : Calculated Gibbs free energy changes for reactions involving the quinoline core.
Reaction Optimization
Key factors influencing reaction efficiency:
-
Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance electrophilicity and stabilize intermediates.
-
Temperature Control : Higher temperatures accelerate cyclization (e.g., Friedländer synthesis) but may degrade sensitive substituents.
-
Catalyst Choice : Polyphosphoric acid (PPA) improves condensation efficiency in Friedländer reactions .
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant antidepressant potential , as indicated by its ability to reverse hypothermia and catalepsy in experimental models. It demonstrates anti-tremor activity, which is characteristic of existing antiparkinsonian agents, suggesting its utility in treating both depression and parkinsonism with depressive symptoms. The compound's pharmacological profile includes:
- Anti-reserpine activity : Reversal of hypothermia and catalepsy.
- Anti-tetrabenazine activity : Reversal of ptosis.
- Inhibition of brain noradrenaline turnover : Suggestive of its mechanism in mood regulation.
- Low toxicity profile : Comparable to or slightly weaker than imipramine, making it a candidate for safer antidepressant therapies .
Synthesis and Structure-Activity Relationship
The synthesis of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline typically involves several chemical reactions that allow for the construction of the quinoline core with specific substitutions that enhance biological activity. The structure-activity relationship (SAR) studies highlight that modifications to the piperidinyl and ethylphenyl groups can significantly influence the compound's efficacy and selectivity towards biological targets.
Comparative Analysis with Related Compounds
A comparative analysis of related compounds reveals structural similarities that impact their biological activities:
| Compound Name | Key Differences |
|---|---|
| 2-Phenylquinoline | Lacks piperidinyl group; less versatile biologically |
| 4-(1-Piperidinyl)quinoline | Lacks 4-ethylphenyl group; may affect binding affinity |
| 2-(4-Methylphenyl)-4-(1-piperidinyl)quinoline | Contains methyl instead of ethyl; affects reactivity and biological activity |
This table illustrates how slight variations in structure can lead to significant differences in pharmacological properties.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in preclinical settings:
- Antidepressant Efficacy : In animal models, the compound demonstrated a robust antidepressant effect comparable to established medications like imipramine, with additional benefits for patients experiencing parkinsonism-related depression .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases alongside mood disorders .
Future Directions and Clinical Implications
Given its promising pharmacological profile, further research into this compound is warranted. Future studies should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Understanding the precise pathways through which it exerts its effects.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline and related analogs:
Key Research Findings
- Piperidine vs. Morpholine : Piperidine’s six-membered ring provides better conformational flexibility for receptor binding compared to morpholine’s oxygen-containing ring .
- Substituent Effects : Ethylphenyl groups enhance lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, while ethoxy groups (e.g., in 2-(4-ethoxyphenyl) derivatives) increase metabolic half-life .
- Biological Screening: Quinoline derivatives with dual heterocycles (e.g., piperidine-pyrrolidine) show broader activity spectra, likely due to multitarget interactions .
Biological Activity
2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline is a complex organic compound belonging to the quinoline family. Its unique structure, which includes a quinoline core substituted with an ethylphenyl group and a piperidine moiety, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N. The compound's structure allows it to undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic attacks, typical for quinoline derivatives. The presence of the piperidine group enhances its reactivity due to the basic nitrogen atom, which can participate in further transformations.
1. Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Molecular docking studies have shown that this compound interacts with acetylcholinesterase (AChE), suggesting potential efficacy as an inhibitor .
Table 1: Cholinesterase Inhibition Potency
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | AChE Inhibitor |
| Donepezil | <20 | AChE Inhibitor |
2. Antimalarial Activity
The compound has been evaluated for its antiplasmodium activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Preliminary results indicate potent activity in the nanomolar range without significant cytotoxicity, making it a candidate for further development as an antimalarial agent .
Table 2: Antiplasmodium Activity
| Strain | Concentration Tested (nM) | Activity |
|---|---|---|
| NF54 (CQ-sensitive) | TBD | Potent |
| K1 (CQ-resistant) | TBD | Potent |
3. Binding Affinity Studies
Interaction studies have focused on the binding affinities of this compound with various receptors and enzymes. It has been noted for its ability to bind competitively at benzodiazepine receptors, indicating potential anxiolytic properties .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and traditional organic synthesis techniques. These methods allow for the efficient generation of this compound and its derivatives.
Case Studies
Several studies have evaluated the biological activity of quinoline derivatives containing piperidine moieties. For instance, one study synthesized a library of quinoline thiosemicarbazones with piperidine groups and assessed their AChE inhibitory potential. The results indicated that structural modifications significantly influenced biological activity .
Q & A
Q. Critical Conditions :
- Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki coupling (yield: 65–85%) .
- Solvent Effects : DMF enhances nucleophilicity in substitution reactions .
- Temperature Control : Cyclization reactions require precise heating (110–130°C) to avoid side products .
Advanced: How can computational methods predict the biological activity of quinoline derivatives like this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., acetylcholinesterase for Alzheimer’s research) . Validate docking poses with crystallographic data from similar quinoline-protein complexes .
- QSAR Modeling : Train models using descriptors (logP, polar surface area) and bioactivity data from analogs (e.g., 2-arylethenylquinolines) to predict IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and metabolic stability based on substituent effects (e.g., piperidine’s impact on solubility) .
Basic: What spectroscopic techniques are recommended for characterizing the structural purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylphenyl at C2, piperidinyl at C4) via chemical shifts (δ 7.2–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for piperidine protons) .
- FT-IR : Identify functional groups (C=N stretch at ~1600 cm⁻¹; C-H bending of ethyl groups at ~1375 cm⁻¹) .
- HRMS : Validate molecular weight (C₂₂H₂₃N₂: theoretical m/z 315.1861) .
Advanced: What strategies resolve contradictions between theoretical predictions and experimental data in biological activity studies?
Methodological Answer:
- Dose-Response Reassessment : Re-test activity across a broader concentration range to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
- Crystallographic Validation : Compare docking poses with X-ray structures of target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular activity) to refine computational models .
Basic: How can researchers validate the crystallinity and molecular conformation of this quinoline derivative?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze to confirm bond angles, torsional strain, and packing motifs .
- Powder XRD (PXRD) : Compare experimental diffractograms with simulated patterns from SCXRD data to assess phase purity .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to infer stability and crystallinity (e.g., sharp weight loss indicates high purity) .
Advanced: What multi-step optimization approaches enhance the solubility and bioavailability of similar quinoline-based compounds?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., reaction with HCl in ethanol) to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the piperidine nitrogen to enhance permeability .
- Co-Crystallization : Use co-formers like succinic acid to modify crystal lattice dynamics and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
